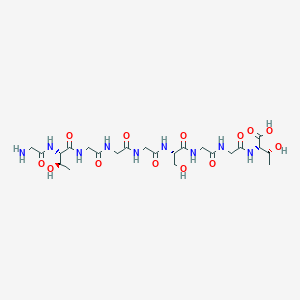
Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine is a synthetic peptide composed of multiple glycine, threonine, and serine residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: Activated amino acids are coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield reduced thiol groups.
Aplicaciones Científicas De Investigación
Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate these targets’ activity, leading to downstream effects on cellular pathways. For example, it could inhibit or activate signaling pathways involved in cell growth or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with immunosuppressive and anxiolytic effects.
Glycyl-L-tyrosine: Used as a reference material in pharmaceutical research.
Glycyl-L-prolyl-L-glutamate: Investigated for its neuroprotective properties in Alzheimer’s disease.
Uniqueness
Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine is unique due to its specific sequence and potential applications in various fields. Its multiple glycine residues provide flexibility, while the threonine and serine residues offer functional groups for further modification.
Propiedades
Número CAS |
670225-83-9 |
|---|---|
Fórmula molecular |
C23H39N9O13 |
Peso molecular |
649.6 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C23H39N9O13/c1-10(34)19(31-13(36)3-24)22(43)29-6-16(39)25-4-14(37)26-7-17(40)30-12(9-33)21(42)28-5-15(38)27-8-18(41)32-20(11(2)35)23(44)45/h10-12,19-20,33-35H,3-9,24H2,1-2H3,(H,25,39)(H,26,37)(H,27,38)(H,28,42)(H,29,43)(H,30,40)(H,31,36)(H,32,41)(H,44,45)/t10-,11-,12+,19+,20+/m1/s1 |
Clave InChI |
QHQRYYKDJILFOF-KWSSFSTOSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CN)O |
SMILES canónico |
CC(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)O)C(=O)O)NC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



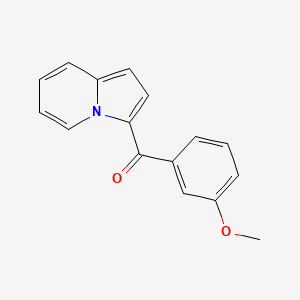
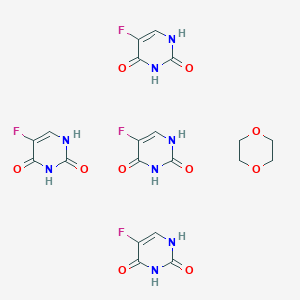
![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
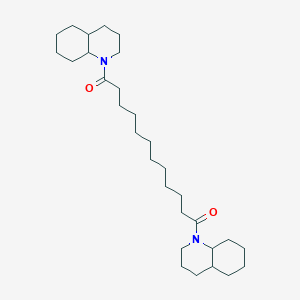
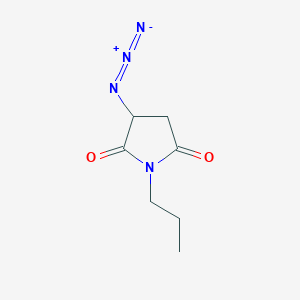
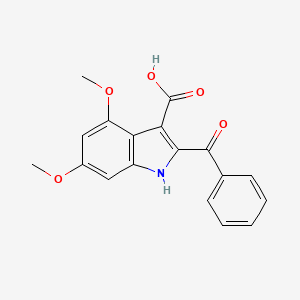
![2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol](/img/structure/B12535932.png)

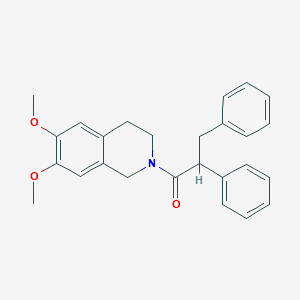
![1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12535941.png)
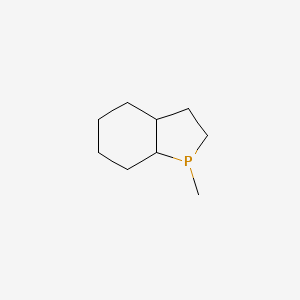
![(4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one](/img/structure/B12535951.png)
![Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]-](/img/structure/B12535963.png)
